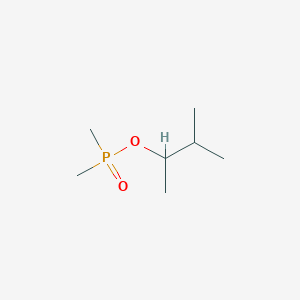
3-Methylbutan-2-yl dimethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutan-2-yl dimethylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a 3-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutan-2-yl dimethylphosphinate can be achieved through several methods. One common approach involves the reaction of 3-methylbutan-2-ol with dimethylphosphinic chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphinate ester.
Another method involves the use of H-phosphonates, which can be reacted with alkyl halides under basic conditions to form the corresponding phosphinate esters. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutan-2-yl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphinate group to phosphine, which can be further functionalized.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted phosphinates
Scientific Research Applications
3-Methylbutan-2-yl dimethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for phosphinate-binding proteins.
Industry: It is used in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties
Mechanism of Action
The mechanism of action of 3-Methylbutan-2-yl dimethylphosphinate involves its interaction with molecular targets such as enzymes and proteins. The phosphinate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that catalyze phosphate ester hydrolysis. This inhibition occurs through the formation of a stable enzyme-phosphinate complex, which prevents the enzyme from catalyzing its natural substrate .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: An alcohol with a similar carbon skeleton but lacks the phosphinate group.
3-Methylbutan-2-yl group: A common structural motif in organic chemistry.
Uniqueness
3-Methylbutan-2-yl dimethylphosphinate is unique due to the presence of the phosphinate group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in applications where phosphinate functionality is required, such as enzyme inhibition and flame retardancy.
Properties
CAS No. |
100689-58-5 |
|---|---|
Molecular Formula |
C7H17O2P |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-dimethylphosphoryloxy-3-methylbutane |
InChI |
InChI=1S/C7H17O2P/c1-6(2)7(3)9-10(4,5)8/h6-7H,1-5H3 |
InChI Key |
QSQINIVHHMCUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OP(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















